(E)-ethyl 5'-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3'-bithiophene]-4'-carboxylate
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Overview
Description
ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that features an indole moiety, a bithienyl group, and an ethyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 5-amino-2,3’-bithiophene-4’-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The bithienyl group may enhance the compound’s ability to interact with biological membranes, facilitating its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as thieno[3,2-b]indoles and thiophene-2-carboxylates are structurally related and have comparable applications in medicinal chemistry.
Uniqueness
ETHYL 5’-({[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}AMINO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its combination of indole and bithienyl groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C21H18N2O3S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 2-[(E)-(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H18N2O3S2/c1-3-26-21(25)18-15(17-9-6-10-27-17)12-28-19(18)22-11-14-13-7-4-5-8-16(13)23(2)20(14)24/h4-12,24H,3H2,1-2H3/b22-11+ |
InChI Key |
AKCSIMSUTGEJTN-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)/N=C/C3=C(N(C4=CC=CC=C43)C)O |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)N=CC3=C(N(C4=CC=CC=C43)C)O |
Origin of Product |
United States |
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